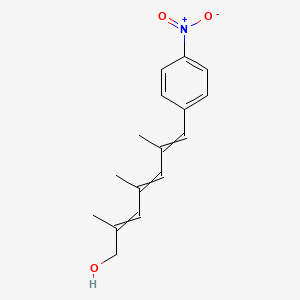
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol is an organic compound characterized by its unique structure, which includes a hepta-trien-1-ol backbone substituted with trimethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by nitration and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trien-1-ol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the trien-1-ol backbone can interact with hydrophobic regions of proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal: Similar in structure but with an aldehyde group instead of an alcohol group.
2,4,6-Trimethyl-7-(4-aminophenyl)hepta-2,4,6-trien-1-ol: Contains an amino group instead of a nitro group.
Uniqueness
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol is unique due to its combination of trimethyl and nitrophenyl substitutions, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
648414-16-8 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C16H19NO3/c1-12(9-14(3)11-18)8-13(2)10-15-4-6-16(7-5-15)17(19)20/h4-10,18H,11H2,1-3H3 |
InChI Key |
JRJDJIJBHQZXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
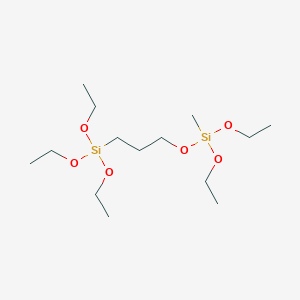
![4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol](/img/structure/B12611472.png)
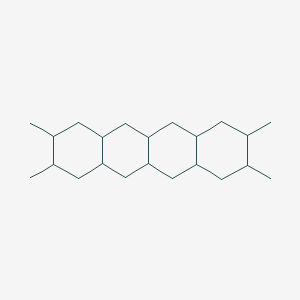
![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)

![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)
methanone](/img/structure/B12611506.png)
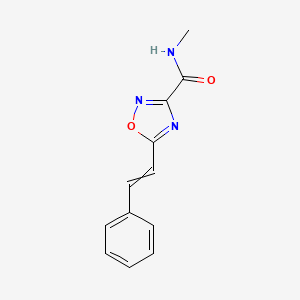
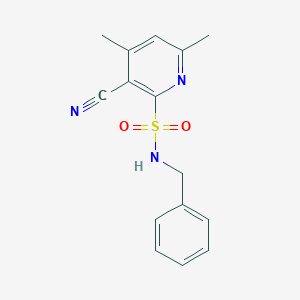
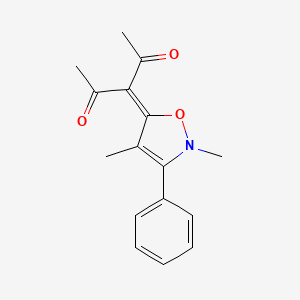
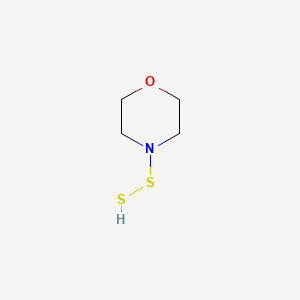
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)
